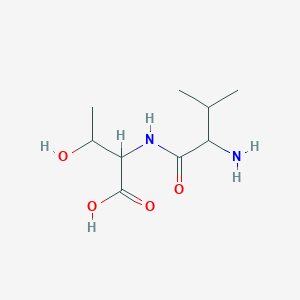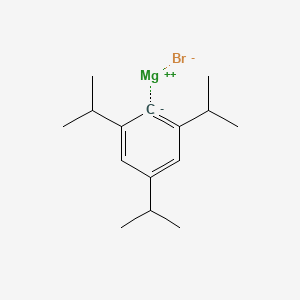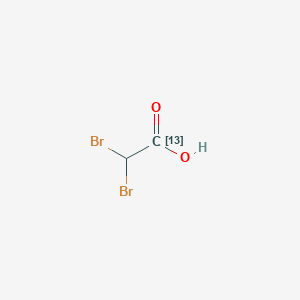
Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a benzyl ester linked to a chlorinated phenylmethoxyphenyl group, makes it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate typically involves the esterification of 2-(3-chloro-4-phenylmethoxyphenyl)acetic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitutions facilitated by reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Cl₂ in the presence of a Lewis acid catalyst like AlCl₃.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and ester group enable it to form specific interactions with these targets, potentially modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Benzyl 2-(4-chlorophenyl)acetate: Similar ester structure but with a different substitution pattern on the aromatic ring.
Phenyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate is unique due to the specific positioning of the chloro and phenylmethoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H19ClO3 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C22H19ClO3/c23-20-13-19(14-22(24)26-16-18-9-5-2-6-10-18)11-12-21(20)25-15-17-7-3-1-4-8-17/h1-13H,14-16H2 |
InChI Key |
WWDPCWMNWVZRPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)

![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)


![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)
